(1-Ethynylcyclopropyl)methanamine hydrochloride
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Overview
Description
(1-Ethynylcyclopropyl)methanamine hydrochloride is an organic compound with the molecular formula C₆H₁₀ClN It is a hydrochloride salt of (1-ethynylcyclopropyl)methanamine, characterized by the presence of an ethynyl group attached to a cyclopropyl ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethynylcyclopropyl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Ethynyl Group: The ethynyl group is introduced via an alkylation reaction using an appropriate ethynylating agent.
Amination: The resulting intermediate undergoes amination to introduce the methanamine group.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is typically purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-Ethynylcyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted amines.
Scientific Research Applications
(1-Ethynylcyclopropyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-ethynylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methylamine: A simpler amine with the formula CH₃NH₂.
Cyclopropylamine: Contains a cyclopropyl ring attached to an amine group.
Ethynylbenzene: Contains an ethynyl group attached to a benzene ring.
Uniqueness
(1-Ethynylcyclopropyl)methanamine hydrochloride is unique due to the combination of its cyclopropyl ring, ethynyl group, and methanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
(1-Ethynylcyclopropyl)methanamine hydrochloride is an organic compound with the molecular formula C₆H₁₀ClN. It is characterized by an ethynyl group attached to a cyclopropyl ring, which connects to a methanamine moiety. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
This compound is synthesized through a series of reactions involving cyclopropanation, alkylation, and amination, followed by the formation of its hydrochloride salt. The synthesis pathway typically includes:
- Formation of the Cyclopropyl Ring : Achieved via cyclopropanation reactions.
- Introduction of the Ethynyl Group : Accomplished through alkylation with ethynylating agents.
- Amination : Introducing the methanamine group to the intermediate.
- Hydrochloride Salt Formation : Converting the free base to its hydrochloride form using hydrochloric acid.
The biological activity of this compound is attributed to its ability to interact with various biomolecules. The ethynyl group can engage in π-π interactions, while the amine group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Research Findings and Case Studies
While direct studies on this compound are sparse, related compounds have shown promising results in various biological assays:
Table 1: Summary of Biological Activities of Related Compounds
Compound | Activity Type | Target Organism/Cell Line | IC50/MIC Values |
---|---|---|---|
(1-Ethynylcyclopropyl)methanamine | Antimicrobial | E. coli, MRSA | Not specifically reported |
Similar Ethynylated Compounds | Antiproliferative | HeLa, A549 cancer cell lines | IC50 = 226 µg/mL |
Flavonoid Maesopsin-6-O-glucoside | Antibacterial | S. aureus | MIC = 62.5 µg/mL |
This table summarizes findings from related research that highlight the potential for similar compounds to exhibit significant biological activities .
Future Directions
The unique structural features of this compound warrant further investigation into its biological properties. Future research could focus on:
- In Vitro and In Vivo Studies : To elucidate the specific mechanisms through which this compound exerts its effects.
- Structure-Activity Relationship (SAR) Studies : To optimize its efficacy and minimize toxicity.
- Clinical Trials : To assess its therapeutic potential in treating infections or cancers.
Properties
IUPAC Name |
(1-ethynylcyclopropyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N.ClH/c1-2-6(5-7)3-4-6;/h1H,3-5,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSNDCGSOZVCCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126159-98-4 |
Source
|
Record name | (1-ethynylcyclopropyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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